N-(4-Methoxy-4-methylcyclohexa-2,5-dien-1-ylidene)acetamide
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Overview
Description
N-(4-Methoxy-4-methylcyclohexa-2,5-dien-1-ylidene)acetamide is an organic compound with a unique structure characterized by a methoxy and methyl group attached to a cyclohexa-2,5-dien-1-ylidene ring, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-4-methylcyclohexa-2,5-dien-1-ylidene)acetamide typically involves the reaction of 4-methoxy-4-methylcyclohexa-2,5-dien-1-one with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-4-methylcyclohexa-2,5-dien-1-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Scientific Research Applications
N-(4-Methoxy-4-methylcyclohexa-2,5-dien-1-ylidene)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-Methoxy-4-methylcyclohexa-2,5-dien-1-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
New Fuchsin: A compound with a similar cyclohexa-2,5-dien-1-ylidene structure but different functional groups.
Quinomethanes: Compounds derived from quinones with similar structural features
Uniqueness
N-(4-Methoxy-4-methylcyclohexa-2,5-dien-1-ylidene)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89345-80-2 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(4-methoxy-4-methylcyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-9-4-6-10(2,13-3)7-5-9/h4-7H,1-3H3 |
InChI Key |
XQTCVFJWQFJONG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C=CC(C=C1)(C)OC |
Origin of Product |
United States |
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